

Comparative DFT Studies of Substituted Imidazole Carboxylates: A Guide for Researchers

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Compound of Interest

Compound Name: *Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of substituted imidazole carboxylates based on recent Density Functional Theory (DFT) studies. It offers a comprehensive overview of their electronic, optical, and structural properties, supported by experimental and computational data.

Substituted imidazole carboxylates are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. DFT studies have proven to be a powerful tool for understanding the structure-property relationships of these molecules, enabling the rational design of new derivatives with tailored characteristics. This guide summarizes key findings from comparative DFT studies, presenting data in a clear and accessible format to aid in further research and development.

Data Presentation

The following tables summarize the key electronic and nonlinear optical (NLO) properties of a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, as reported in a comprehensive study.^{[1][2][3][4][5]} These compounds are referred to as 2a-2e, with varying substituents on the aryl groups. The calculations were performed at the M06/6-311G(d,p) and CAM-B3LYP/6-311G(d,p) levels of theory.^{[1][2][3][4][5]}

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Parameters (eV) calculated at the M06/6-311G(d,p) level of theory.

Compound	EHOMO	ELUMO	Energy Gap (ΔE)	Hardness (η)	Softness (S)	Electronegativity (χ)	Chemical Potential (μ)	Electrophilicity Index (ω)
2a	-6.54	-2.78	3.76	1.88	0.53	4.66	-4.66	5.79
2b	-6.61	-2.91	3.70	1.85	0.54	4.76	-4.76	6.13
2c	-6.87	-3.21	3.66	1.83	0.55	5.04	-5.04	6.95
2d	-6.91	-3.33	3.58	1.79	0.56	5.12	-5.12	7.30
2e	-7.23	-3.78	3.45	1.73	0.58	5.51	-5.51	8.78

Table 2: Nonlinear Optical (NLO) Properties calculated at the M06/6-311G(d,p) level of theory.

Compound	Dipole Moment (μ_{tot} , Debye)	Average Polarizability ($\langle\alpha\rangle$, x 10 ⁻²⁴ esu)	First Order Hyperpolarizability (β_{tot} , x 10 ⁻³⁰ esu)
2a	5.88	55.34	12.45
2b	6.77	58.98	18.99
2c	8.45	61.23	35.67
2d	9.12	64.56	48.90
2e	11.89	69.87	98.76

Experimental and Computational Protocols

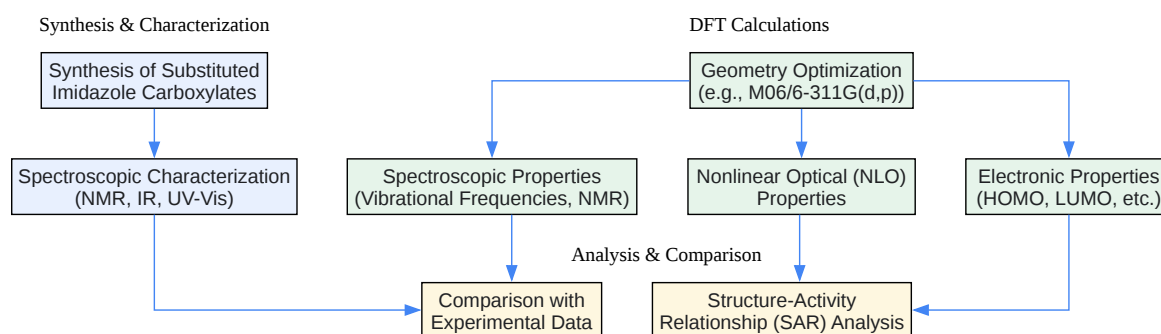
The synthesis of the studied benzimidazole-6-carboxylate derivatives (2a-2e) involved a three-step process.[1][2] First, methyl 3,4-diaminobenzoate was synthesized from 3,4-diaminobenzoic acid.[1][2] This was followed by the synthesis of 2-substituted benzimidazoles,

which then served as intermediates for the final N-1-sulfonyl substituted derivatives.[1][2] The characterization of these compounds was performed using various spectroscopic techniques, including UV-vis, FT-IR, and ^1H and ^{13}C NMR.[1][2][3][4][5]

The computational analysis of these molecules was carried out using Density Functional Theory (DFT) as implemented in the Gaussian 09 software package. The geometries of the molecules were optimized using the M06 and CAM-B3LYP functionals with the 6-311G(d,p) basis set.[1][2] The electronic properties, including Frontier Molecular Orbitals (FMOs), global reactivity parameters, and Natural Bond Orbital (NBO) analysis, were calculated at the same level of theory.[1][2][3][4][5] The theoretical vibrational frequencies and NMR chemical shifts were also calculated and compared with the experimental data.[1][2] The nonlinear optical (NLO) properties were investigated by calculating the dipole moment, polarizability, and first-order hyperpolarizability.[1][2][3][4][5]

Visualizations

The following diagrams illustrate the general workflow for the computational DFT studies of substituted imidazole carboxylates and the molecular structure of a representative benzimidazole carboxylate derivative.



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Computational workflow for DFT studies.

General structure of a substituted benzimidazole carboxylate.

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